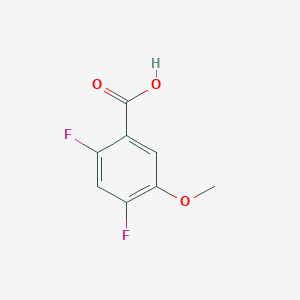

2,4-Difluoro-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBRQDLGWAGFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2,4-Difluoro-5-methoxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. While detailed, peer-reviewed literature on this specific compound (CAS No. 1266114-05-9) is not extensively available, this document consolidates available data and presents a scientifically grounded, proposed synthetic pathway based on established chemical principles and analogous transformations.[1] The guide delves into the rationale behind the proposed synthesis, details step-by-step experimental protocols, and discusses the compound's predicted physicochemical and spectroscopic properties. Furthermore, it explores the potential applications of this molecule, particularly as a versatile building block in medicinal chemistry, contextualized by the well-established role of fluorinated scaffolds in modern drug discovery.[2]

Introduction: The Strategic Value of Fluorinated Benzoic Acids

The incorporation of fluorine into organic molecules is a pivotal strategy in contemporary drug discovery.[3] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's pharmacological profile. These enhancements often include improved metabolic stability, increased lipophilicity (which can aid membrane permeability), and modulated binding affinity to biological targets.[4][5]

When combined with the benzoic acid scaffold, a privileged structure in medicinal chemistry, fluorinated derivatives emerge as a class of compounds with a broad spectrum of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory applications.[2] this compound represents a specific substitution pattern that offers a unique combination of electronic and steric properties, making it a valuable intermediate for synthesizing complex, biologically active molecules. This guide aims to provide researchers with the foundational knowledge required to synthesize and utilize this important chemical building block.

Proposed Synthesis of this compound

Given the absence of a standardized, published synthesis protocol, we propose a robust and logical two-step synthetic route starting from the commercially available 2,4-difluoroanisole. This pathway involves an electrophilic formylation followed by a selective oxidation, leveraging well-understood and scalable reaction mechanisms.

Overall Synthetic Workflow

The proposed synthesis proceeds via the Vilsmeier-Haack formylation of 2,4-difluoroanisole to yield an intermediate aldehyde, which is subsequently oxidized to the target carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 2,4-Difluoroanisole

Expertise & Causality: The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic rings. In 2,4-difluoroanisole, the methoxy group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating via induction but also ortho-, para-directing through resonance. The cumulative effect of these substituents strongly directs the incoming electrophile to the C5 position, which is ortho to the methoxy group and para to the C2-fluorine, ensuring high regioselectivity. The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium cation), a mild electrophile, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry.

-

Reagent Preparation: In the dropping funnel, prepare a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DMF (2 equivalents).

-

Reaction Initiation: To the flask, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add the POCl₃/DMF solution dropwise to the cooled DMF in the flask, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add 2,4-difluoroanisole (1 equivalent) to the reaction mixture dropwise, ensuring the temperature does not exceed 20°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution by adding a saturated sodium acetate or sodium hydroxide solution until the pH is ~6-7. A precipitate of the product aldehyde should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude 2,4-difluoro-5-methoxybenzaldehyde can be purified by recrystallization from an ethanol/water mixture.

Step 2: Oxidation of 2,4-Difluoro-5-methoxybenzaldehyde

Expertise & Causality: The oxidation of the intermediate aldehyde to the final carboxylic acid is achieved using sodium chlorite (NaClO₂). This method is highly selective for aldehydes and operates under mild conditions, preventing side reactions on the sensitive fluorinated and methoxylated ring.[6] The reaction is typically buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄) to maintain an optimal pH, and a chlorine scavenger such as hydrogen peroxide or 2-methyl-2-butene is used to quench the reactive chlorine dioxide byproduct.

Experimental Protocol:

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the 2,4-difluoro-5-methoxybenzaldehyde (1 equivalent) in tert-butanol or a mixture of acetonitrile and water.

-

Buffer and Scavenger Addition: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) to the flask. Add 30% hydrogen peroxide (3 equivalents) as a chlorine scavenger.

-

Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 equivalents). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 35°C using a water bath if necessary.

-

Reaction Progression: Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. Acidify the mixture to pH 2-3 with 2M hydrochloric acid. The carboxylic acid product should precipitate.

-

Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Physicochemical and Spectroscopic Properties

While experimental data is scarce, the fundamental properties can be calculated, and spectroscopic characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[7]

Physicochemical Data

| Property | Value / Description | Source |

| CAS Number | 1266114-05-9 | Protheragen[1] |

| Molecular Formula | C₈H₆F₂O₃ | Calculated |

| Molecular Weight | 188.13 g/mol | Calculated |

| Appearance | Predicted: White to off-white crystalline solid | Analogy |

| Melting Point | No data available | BLD Pharm[7] |

| Boiling Point | No data available | BLD Pharm[7] |

| Solubility | Predicted: Sparingly soluble in water; soluble in methanol, ethanol, acetone, ethyl acetate | Analogy |

Predicted Spectroscopic Signature

A thorough structural confirmation relies on a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically between δ 11.0-13.0 ppm.

-

Aromatic Protons (-ArH): Two signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will appear as a doublet of doublets due to coupling with the fluorine atoms at C2 and C4. The proton at C3 will also be a doublet of doublets.

-

Methoxy Group (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.

-

-

¹³C NMR: The carbon NMR spectrum will be characterized by C-F coupling:

-

Approximately 8 distinct signals are expected.

-

The carbons directly bonded to fluorine (C2, C4) will appear as large doublets with ¹JCF coupling constants typically in the range of 240-260 Hz.

-

Other ring carbons will show smaller couplings (²JCF, ³JCF).

-

The carbonyl carbon of the carboxylic acid will appear around δ 165-170 ppm.

-

The methoxy carbon will be observed around δ 56-60 ppm.

-

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Methoxy & Acid): Bands in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic bands in the 1100-1250 cm⁻¹ region.[8][9]

-

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily within the pharmaceutical industry. Its specific substitution pattern makes it an ideal precursor for:

-

Quinolone Antibacterials: Many modern fluoroquinolone antibiotics require highly substituted benzoic acid derivatives as key starting materials.[10] The fluorine atoms are often crucial for the drug's activity against bacterial DNA gyrase.

-

Enzyme Inhibitors: The compound can serve as a scaffold for developing inhibitors for various enzymes, where the fluorine and methoxy groups can be used to fine-tune binding interactions and metabolic stability.[3]

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and fungicides often leverages fluorinated aromatic scaffolds to enhance potency and environmental persistence.

-

Materials Science: Fluorinated aromatic compounds are also used in the synthesis of advanced polymers and liquid crystals due to their unique electronic properties and thermal stability.

The presence of three distinct functional handles—the carboxylic acid, the methoxy group, and the fluorinated ring—provides chemists with multiple points for modification, enabling the construction of diverse molecular libraries for screening and lead optimization.[11]

Conclusion

This compound stands as a promising and versatile intermediate for advanced chemical synthesis. While direct, published protocols are limited, this guide has outlined a rational and robust synthetic pathway based on fundamental organic chemistry principles. The detailed protocols and analysis of its predicted properties provide researchers and drug development professionals with the necessary insights to produce, characterize, and effectively utilize this compound in their work. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of building blocks like this compound in driving innovation in medicine and materials science cannot be overstated.

References

[12] SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

[8] Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 36(5), 825-833. Available at: [Link]

[4] Sharma, P. C., & Sharma, D. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 6(9), 1-5. Available at: [Link]

[9] Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. ResearchGate. Available at: [Link]

[6] Wagner, B. K., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2468. Available at: [Link]

[13] SpectraBase. (n.d.). 3-Fluoro-4-methoxybenzoic acid [1H NMR] Spectrum. Available at: [Link]

[10] Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. Available at: [Link]

[14] Fronczek, F. R., & Caughman, J. (2012). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]

[11] Akondi, S. M., et al. (2017). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 2(10), 6692–6700. Available at: [Link]

[15] Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A. Available at:

[16] ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

[5] Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-43. Available at: [Link]

[1] Protheragen. (n.d.). This compound. Available at: [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methoxybenzoic Acid

Introduction: A Key Fluorinated Building Block

2,4-Difluoro-5-methoxybenzoic acid (CAS No: 1266114-05-9) is a substituted aromatic carboxylic acid that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid core functionalized with two electron-withdrawing fluorine atoms and an electron-donating methoxy group, creates a unique electronic and steric profile. This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules.

The incorporation of fluorine into drug candidates is a well-established strategy in pharmaceutical development to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] As such, understanding the fundamental physicochemical characteristics of building blocks like this compound is paramount for researchers and drug development professionals. This guide provides a comprehensive analysis of its core properties, supported by detailed experimental protocols for their determination, offering a foundational resource for its application in synthesis and discovery programs.

Core Physicochemical Properties

The utility of a chemical intermediate in a research and development setting is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in both reaction and formulation environments, impacting everything from reaction kinetics to bioavailability. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | - |

| Molecular Weight | 188.13 g/mol | [2] |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| Acidity (pKa) | Predicted: ~3.5-4.0 | - |

| Lipophilicity (cLogP) | 1.6 | [2] |

| Appearance | Solid (predicted) | - |

Molecular Structure and Weight

The arrangement of the fluoro and methoxy substituents on the benzoic acid ring is critical to the molecule's overall properties. The fluorine atoms at positions 2 and 4 act as strong electron-withdrawing groups, while the methoxy group at position 5 is an electron-donating group. This electronic interplay influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The molecular weight is a fundamental property calculated from its molecular formula, C₈H₆F₂O₃.[2]

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter, especially in drug development, as it dictates the ionization state of a molecule at a given pH.[3] This, in turn, affects solubility, permeability, and receptor binding. For this compound, the presence of two fluorine atoms significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2) due to inductive effects. The pKa can be experimentally determined using methods like potentiometric titration.[4]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase.[5] It is a key indicator of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6] For orally administered drugs, a LogP value of less than 5 is generally desirable, as stated by Lipinski's Rule of 5.[5] The predicted cLogP of 1.6 for this compound suggests a good balance between solubility and permeability.[2] For ionizable compounds like this, the distribution coefficient (LogD) is often measured at a physiologically relevant pH of 7.4 to account for both the ionized and non-ionized forms.[5]

Solubility

Aqueous solubility is a crucial property for drug candidates, as poor solubility can lead to low bioavailability and formulation challenges.[7] The solubility of an ionizable compound like this compound is highly dependent on pH. It is expected to have low intrinsic solubility in acidic media (where it is in its neutral form) and higher solubility in neutral to basic media (where the carboxylic acid is deprotonated to form a more polar carboxylate salt). The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and identification of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic carboxylic acid proton. The methoxy group (-OCH₃) would appear as a singlet around 3.8-4.0 ppm.[10] The aromatic protons will appear as multiplets in the 7.0-8.0 ppm range, with their splitting patterns dictated by fluorine-proton coupling. The carboxylic acid proton (-COOH) is expected as a broad singlet at a downfield chemical shift, typically above 11 ppm.[11]

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon is typically found in the 165-175 ppm range.[11] The carbons attached to the highly electronegative fluorine atoms will exhibit large C-F coupling constants, which is a characteristic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[11] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present around 1700 cm⁻¹.[11] Additionally, C-O stretching for the ether and C-F stretching bands will be visible.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (188.13). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Determination of Key Physicochemical Properties

To ensure scientific integrity, the following sections detail standardized, self-validating protocols for determining the most critical physicochemical properties for a drug development candidate.

Protocol for Thermodynamic Solubility Determination

The shake-flask method developed by Higuchi and Connors remains the most reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[8] It involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, ensuring a saturated solution is formed.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8, to simulate physiological conditions).[12] The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration. Caution must be exercised with filtration to avoid adsorption of the solute onto the filter membrane.[8]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The presence of undissolved solid in each vial at the end of the experiment visually confirms that a saturated solution was achieved.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of an acid or base.[4] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[4] This can be derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻].[4]

Protocol for LogP Determination

The shake-flask method is also the traditional and most direct way to measure a compound's LogP value.[3] It directly measures the partitioning of a solute between n-octanol and water.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase to a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Phase Separation: Allow the layers to fully separate. Carefully collect samples from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[3][13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log10([Organic]/[Aqueous]).[6]

Conclusion

This compound presents a profile of a moderately lipophilic, acidic molecule. Its key physicochemical properties, driven by its specific substitution pattern, make it an attractive building block for creating novel compounds in pharmaceutical and agrochemical research. The predicted LogP value is within the desirable range for drug candidates, suggesting a favorable balance for membrane permeability. Its acidity ensures that its solubility can be significantly modulated with pH, a critical factor for formulation and biopharmaceutical performance. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these properties, ensuring data integrity and enabling informed decisions in the progression of discovery and development projects.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

- Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Chemistry Department, University of Example.

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 334-343. Available at: [Link]

-

Chiang, C. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-256. Available at: [Link]

-

Request PDF: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). ResearchGate. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Wagner, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Available at: [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Available at: [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.williams.edu [web.williams.edu]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. acdlabs.com [acdlabs.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 12. who.int [who.int]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 2,4-Difluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry and drug discovery. We will delve into its detailed molecular structure, physicochemical properties, a plausible synthetic route, and the rationale behind its utility as a building block in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug development.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine atoms into organic molecules is a well-established and powerful strategy in modern drug design. The unique electronic properties of fluorine—its high electronegativity and relatively small van der Waals radius—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing a drug candidate's efficacy and safety.

This compound belongs to a class of polysubstituted benzoic acid derivatives that serve as versatile intermediates in the synthesis of complex bioactive molecules. Its specific substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, creates a unique electronic and steric environment. This distinct arrangement offers medicinal chemists a valuable scaffold for fine-tuning molecular properties in the pursuit of targeted and effective therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design. While comprehensive experimental data for this compound is not extensively published, we can compile its key properties from available sources and predict others based on the behavior of analogous structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1266114-05-9 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate (predicted) | - |

In-Depth Molecular Structure Analysis

The molecular architecture of this compound is characterized by a benzene ring substituted with two fluorine atoms, a methoxy group, and a carboxylic acid group. The relative positions of these substituents are crucial to the molecule's reactivity and its interactions in a biological context.

The fluorine atoms at positions 2 and 4 are strongly electron-withdrawing, which acidifies the carboxylic acid proton and influences the electron density of the aromatic ring. This can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The methoxy group at position 5, being an electron-donating group, partially counteracts the inductive effect of the fluorine atoms, creating a nuanced electronic landscape on the aromatic ring.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons will likely appear as complex multiplets due to coupling with the adjacent fluorine atoms. The methoxy group protons should present as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet, typically at a high chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic splitting (carbon-fluorine coupling). The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-F stretching vibrations, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthetic Approach: A Strategic Pathway

A plausible and efficient synthesis of this compound can be designed based on established organic chemistry principles and published methods for analogous compounds. A likely route would involve the methoxylation of a suitably substituted difluorinated precursor.

Proposed Synthetic Workflow

A potential synthetic route could start from a commercially available difluorinated compound and proceed through a series of functional group transformations to introduce the methoxy and carboxylic acid moieties at the desired positions. The following diagram illustrates a conceptual workflow.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on common laboratory practices for similar transformations.

-

Methoxylation: A solution of the starting material (e.g., 1,2,4-trifluoro-5-nitrobenzene) in methanol is treated with sodium methoxide at an appropriate temperature to facilitate nucleophilic aromatic substitution, replacing a fluorine atom with a methoxy group.

-

Reduction: The resulting nitro compound is then reduced to an aniline derivative. This can be achieved using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.

-

Diazotization and Cyanation (Sandmeyer Reaction): The aniline derivative is converted to a diazonium salt using sodium nitrite in an acidic solution. This is followed by treatment with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile functional group.

-

Hydrolysis: The final step involves the acid- or base-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid, yielding the target this compound.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups—the carboxylic acid, the fluorine atoms, and the methoxy group—provides several handles for further chemical modifications.

The carboxylic acid can be readily converted into amides, esters, and other derivatives, allowing for the exploration of a wide chemical space. The fluorinated and methoxylated phenyl ring can be incorporated into larger scaffolds to modulate their electronic and steric properties, influencing their binding to biological targets.

While specific drugs containing this exact fragment are not prominently documented, the broader class of fluorinated and methoxylated benzoic acids are key components in the development of various therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

Conclusion

This compound represents a strategically important building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its synthesis is achievable through established chemical transformations. This guide provides a foundational understanding of its molecular structure and potential utility, encouraging further exploration of its applications in the development of next-generation therapeutics.

References

- SAFETY DATA SHEETS. This compound. (n.d.).

- BLD Pharm. (n.d.). 1266114-05-9 | this compound.

- Protheragen. (n.d.). This compound.

- Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 36(5), 825-833.

- Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-12.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2,4-Difluoro-5-methoxybenzoic Acid

Introduction

2,4-Difluoro-5-methoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this molecule. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and data from analogous compounds. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzoic acid core, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation. This guide will deconstruct the predicted spectral data, explaining the causality behind the expected chemical shifts, coupling constants, vibrational modes, and fragmentation patterns.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The presence of fluorine will introduce characteristic couplings that are invaluable for structural confirmation.

Experimental Protocol: NMR

A standardized approach to NMR sample preparation and data acquisition is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the carboxylic acid proton, and the methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 12.0 - 13.5 | Broad Singlet (br s) | - |

| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | JH-F(4) ≈ 8-10 Hz, JH-F(2) ≈ 1-2 Hz |

| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | JH-F(2) ≈ 10-12 Hz, JH-F(4) ≈ 6-8 Hz |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Interpretation and Causality:

-

COOH Proton (H-acid): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift (typically >12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (H-6 and H-3): The two aromatic protons are in different chemical environments and will couple to each other (a small ⁴J meta-coupling, which might not be resolved) and, more significantly, to the two fluorine atoms.

-

H-6: This proton is ortho to the carboxylic acid group and para to the F-2 fluorine. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxyl group. It will be split into a doublet by the meta-coupling to F-4 and may show a smaller coupling to F-2.

-

H-3: This proton is ortho to the F-2 fluorine and meta to the F-4 fluorine. The large ortho H-F coupling will be the dominant splitting pattern.

-

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring.

Caption: Predicted ¹H-F couplings in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, one for each unique carbon atom. The carbons directly bonded to fluorine will appear as doublets due to ¹JC-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C=O | 165 - 168 | Singlet (s) | - |

| C-2 | 158 - 162 | Doublet (d) | ¹JC-F ≈ 240-260 Hz |

| C-4 | 155 - 159 | Doublet (d) | ¹JC-F ≈ 240-260 Hz |

| C-5 | 145 - 149 | Doublet (d) | ²JC-F(4) ≈ 15-25 Hz |

| C-1 | 118 - 122 | Doublet of doublets (dd) | ²JC-F(2) ≈ 20-30 Hz, ⁴JC-F(4) ≈ 2-4 Hz |

| C-6 | 115 - 119 | Doublet of doublets (dd) | ³JC-F(4) ≈ 5-10 Hz, ³JC-F(2) ≈ 3-5 Hz |

| C-3 | 105 - 109 | Doublet of doublets (dd) | ²JC-F(2) ≈ 20-30 Hz, ²JC-F(4) ≈ 20-30 Hz |

| OCH₃ | 56 - 58 | Singlet (s) | - |

Interpretation and Causality:

-

Carboxyl Carbon (C=O): This carbon is the most deshielded and appears far downfield.

-

Fluorine-Bearing Carbons (C-2 and C-4): These carbons are directly attached to the highly electronegative fluorine atoms, which results in a significant downfield shift and a very large one-bond coupling constant (¹JC-F).[2]

-

Other Aromatic Carbons: The chemical shifts and multiplicities of the other aromatic carbons are influenced by their proximity to the fluorine and other substituents. Two-bond (²JC-F) and three-bond (³JC-F) couplings are expected and are diagnostic.

-

Methoxy Carbon (OCH₃): This aliphatic carbon appears in the typical upfield region for such groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Experimental Protocol: IR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~1700-1680 | C=O stretch (conjugated carboxylic acid) | Strong |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |

| ~1300 | C-O stretch (coupled with O-H bend) | Medium |

| ~1250 | C-O-C stretch (aryl ether) | Strong |

| ~1100-1000 | C-F stretch | Strong |

| ~920 | O-H out-of-plane bend (dimer) | Broad, Medium |

Interpretation and Causality:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching absorption that spans from ~3300 to 2500 cm⁻¹.[3][4] This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.

-

C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is typically found between 1710 and 1680 cm⁻¹.[4] Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.

-

C-F Stretches: The C-F stretching vibrations will produce strong absorptions in the 1100-1000 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Caption: Correlation of key IR absorptions with functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids, often performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used and will provide more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

Predicted Mass Spectral Data

The molecular weight of this compound (C₈H₆F₂O₃) is 188.13 g/mol .

| m/z | Proposed Fragment | Neutral Loss |

| 188 | [C₈H₆F₂O₃]⁺˙ (Molecular Ion) | - |

| 171 | [C₈H₅F₂O₂]⁺ | •OH |

| 143 | [C₇H₅F₂O]⁺ | •COOH or (•OH + CO) |

| 115 | [C₆H₅F₂]⁺ | COOH + CO |

Interpretation and Causality:

-

Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak should be observed at m/z 188. Its intensity may vary.

-

Loss of a Hydroxyl Radical (M-17): A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH) to form an acylium ion, which would appear at m/z 171.[5]

-

Loss of a Carboxyl Radical (M-45): Decarboxylation, the loss of the •COOH radical, is a characteristic fragmentation of benzoic acids, leading to a phenyl cation.[5] For this molecule, this would result in a fragment at m/z 143.

-

Further Fragmentation: The fragment at m/z 143 could further lose carbon monoxide (CO) to yield a fragment at m/z 115.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

References

-

Jian, F.-F., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(S3), e8831. Available at: [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]

-

Wiesen, S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3164-3169. Available at: [Link]

- Holmes, J. L., & Benoit, F. M. (1972). The mass spectra of aromatic compounds—IV: The fragmentation of fluorinated benzoic acids. Organic Mass Spectrometry, 6(1), 1-15.

-

National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem. Available at: [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

- Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry. 6th ed.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons.

-

Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available at: [Link]

-

MassBank of North America. (n.d.). Benzoic acids and derivatives. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Available at: [Link]

-

MassBank. (2017). Benzoic acids and derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Utility of 2,4-Difluoro-5-methoxybenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating a wide array of physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[1][2] This has led to a surge in the development and application of fluorinated building blocks. Among these, 2,4-Difluoro-5-methoxybenzoic acid has emerged as a particularly valuable synthon, offering a unique combination of functionalities that synthetic chemists can exploit to construct complex and biologically active molecules. This guide provides a comprehensive overview of the properties, key reactions, and strategic applications of this compound as a building block in organic synthesis, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Core Physicochemical Data

The structural features of this compound—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzoic acid core—confer upon it a distinct set of properties that influence its reactivity and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 193 - 197 °C | [1] |

| CAS Number | 188355-87-7 | - |

Spectroscopic Data Analysis

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. While a complete, publicly available, and fully assigned high-resolution spectrum for this specific isomer is not readily found in a single source, data from analogous compounds can provide a strong basis for interpretation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic protons will exhibit splitting patterns influenced by both fluorine and proton-proton coupling. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, often above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon, the aromatic carbons (with C-F couplings), and the methoxy carbon. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). The carboxyl carbon signal is typically found in the 165-175 ppm region. The methoxy carbon appears around 56 ppm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.[4][5]

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 188. Subsequent fragmentation may involve the loss of -OH, -COOH, and -OCH₃ groups.[6][7][8][9][10]

Core Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its carboxylic acid group, most notably in the formation of amide bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This compound serves as an excellent substrate for these reactions, providing a scaffold that can be readily coupled with a diverse range of amines to generate libraries of compounds for biological screening.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, often leading to side products. Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common activating agents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU).[11]

The choice of coupling reagent, base, and solvent is critical and depends on the specific properties of the amine and the carboxylic acid. For an electron-deficient aromatic ring, such as in this compound, the carboxyl group is more electrophilic, which can facilitate the reaction. However, the reduced nucleophilicity of some amines, particularly electron-deficient anilines, may require more potent coupling reagents like HATU or the conversion of the carboxylic acid to a more reactive acyl fluoride.[3][12]

This protocol describes a robust method for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.2 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (2.0 - 3.0 eq) to the stirred solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 - 1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Case Study: Synthesis of MEK/mTOR Dual Inhibitors

A prominent example showcasing the utility of this compound is in the synthesis of novel dual inhibitors of MEK (Mitogen-activated protein kinase kinase) and mTOR (mammalian Target of Rapamycin) for cancer therapy.[13][14] The MAPK/ERK and PI3K/AKT/mTOR signaling pathways are frequently dysregulated in human cancers, and their crosstalk can lead to therapeutic resistance.[15][16] Dual inhibition of these pathways is therefore a promising therapeutic strategy.[13][14][16]

In the synthesis of these dual inhibitors, a key intermediate is often an amide derived from a substituted benzoic acid. While the specific example in the cited literature uses a 5-(...)-2-methoxybenzoic acid derivative, the general synthetic strategy is directly applicable to this compound, which would introduce a different substitution pattern on the phenyl ring, potentially altering the pharmacological properties of the final compound.

Synthetic Workflow for a Hypothetical MEK/mTOR Inhibitor

The following workflow illustrates how this compound could be incorporated into the synthesis of a dual MEK/mTOR inhibitor.

Caption: Synthetic workflow for a MEK/mTOR dual inhibitor.

This workflow highlights the central role of the amide coupling reaction in connecting the this compound-derived fragment with the rest of the molecule. The choice of this specific benzoic acid derivative allows for the introduction of fluorine and methoxy groups, which can fine-tune the molecule's properties for improved efficacy and pharmacokinetics.

Broader Applications and Future Outlook

While the synthesis of kinase inhibitors is a major application, the utility of this compound is not limited to this area. Its structural motifs are of interest in the development of a wide range of bioactive molecules.

-

Agrochemicals: The presence of a difluoromethoxy-substituted phenyl ring is a feature found in some herbicides and pesticides.[1] The unique electronic properties of this moiety can influence the compound's interaction with biological targets in plants and insects.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers and liquid crystals due to their thermal stability and unique electronic properties. This compound could serve as a monomer or a precursor to monomers for such materials.

The continued exploration of new coupling methodologies and the increasing demand for novel, highly functionalized molecules in drug discovery and materials science will undoubtedly lead to new and innovative applications for this compound. Its commercial availability and versatile reactivity make it a valuable tool in the arsenal of the modern synthetic chemist.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern of two fluorine atoms and a methoxy group on a benzoic acid core provides a handle for introducing these key functionalities into complex molecules. The primary application lies in the formation of amide bonds, a cornerstone of medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds, including potent kinase inhibitors. As the demand for sophisticated and highly optimized molecules continues to grow across various scientific disciplines, the strategic use of well-designed building blocks like this compound will remain crucial for driving innovation and discovery.

References

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. National Institutes of Health. Available at: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Ácido 2,4-difluoro-3-metoxibenzoico. Chem-Impex. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link]

-

p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester. NIST WebBook. Available at: [Link]

-

2,5-Dimethoxybenzoic acid. NIST WebBook. Available at: [Link]

-

Benzoic acid, 2,4-dimethoxy-. NIST WebBook. Available at: [Link]

-

Benzoic acid, 2,4-dimethyl-. NIST WebBook. Available at: [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

-

Combined inhibition of MEK and mTOR signaling inhibits initiation and progression of colorectal cancer. PubMed. Available at: [Link]

-

Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. ACS Publications. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 5. 4 methoxybenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]

- 6. p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester [webbook.nist.gov]

- 7. 2,5-Dimethoxybenzoic acid [webbook.nist.gov]

- 8. Benzoic acid, 2,4-dimethoxy- [webbook.nist.gov]

- 9. 2,5-Dimethoxybenzoic acid [webbook.nist.gov]

- 10. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acs.figshare.com [acs.figshare.com]

- 15. Combined inhibition of MEK and mTOR signaling inhibits initiation and progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluoro-5-methoxybenzoic Acid: Synthesis, Properties, and Applications

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1] Among these, 2,4-Difluoro-5-methoxybenzoic acid stands out as a valuable substituted aromatic carboxylic acid. Its strategic placement of two fluorine atoms and a methoxy group on the benzene ring makes it a crucial building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the realms of oncology and anti-inflammatory research.[2][3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key properties, and applications. We will delve into the scientific rationale behind various synthetic routes, offering insights from an industrial and research perspective for professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1266114-05-9 | [4] |

| Molecular Formula | C₈H₆F₂O₃ | [5] |

| Molecular Weight | 188.13 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported; related compounds have a wide range. | |

| Solubility | Soluble in many organic solvents. | [6] |

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. A retrosynthetic analysis reveals two primary pathways, which are commonly employed for the synthesis of polysubstituted aromatic compounds.

Caption: Retrosynthetic analysis of this compound.

The two principal strategies suggested by this analysis are:

-

Directed ortho-Metalation (DoM) followed by Carboxylation: This approach involves the deprotonation of a suitably substituted difluoroanisole derivative at the position ortho to the directing methoxy group, followed by quenching with carbon dioxide.

-

Multi-step Synthesis via Functional Group Interconversion: This classic route builds the molecule through a series of reactions on a simpler difluorobenzene starting material, such as nitration, reduction, diazotization, and methoxylation, followed by the introduction or modification of the carboxylic acid group.

Synthetic Protocols and Mechanistic Insights

Synthesis Route 1: Directed ortho-Metalation (DoM) and Carboxylation

This elegant and often high-yielding strategy leverages the methoxy group as a powerful directing group for lithiation. The choice of a strong, non-nucleophilic base is critical to ensure regioselective deprotonation without side reactions.

Caption: Workflow for the synthesis via Directed ortho-Metalation.

Experimental Protocol:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Introduction of the Starting Material: 1,3-Difluoro-4-methoxybenzene is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a suitable solvent is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The choice of LDA can sometimes offer better regioselectivity and fewer side products compared to n-BuLi.

-

Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Expert Insights:

-

Causality of Reagent Choice: The use of a strong, sterically hindered base like LDA is often preferred to minimize nucleophilic attack on the aromatic ring. The low reaction temperature is crucial to prevent decomposition of the organolithium intermediate.

-

Self-Validating System: The success of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing the deuterium incorporation by NMR spectroscopy. The final product's purity can be readily assessed by HPLC and its structure confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis Route 2: Multi-step Aromatic Functionalization

Caption: A potential multi-step synthesis of this compound.

Experimental Protocol (Conceptual Outline):

-

Nitration: 1,3-Difluorobenzene is carefully treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group, yielding primarily 2,4-Difluoro-1-nitrobenzene.

-

Methoxylation: The resulting nitro compound undergoes nucleophilic aromatic substitution with sodium methoxide (NaOMe) to introduce the methoxy group. The electron-withdrawing nitro group activates the ring towards this substitution.

-

Reduction: The nitro group of 2,4-Difluoro-5-nitroanisole is reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation.

-

Sandmeyer Reaction: The resulting aniline is diazotized with sodium nitrite in a strong acid, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to yield the corresponding benzonitrile.

-

Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Expert Insights:

-

Regioselectivity: The directing effects of the fluorine and nitro groups must be carefully considered at each step to ensure the desired isomer is obtained.

-

Process Safety: The nitration and diazotization steps require careful temperature control and adherence to safety protocols due to the exothermic nature and potential instability of intermediates.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms can block metabolic oxidation sites and modulate the pKa of the carboxylic acid, while the methoxy group can participate in hydrogen bonding and influence conformation.

This scaffold is found in a variety of investigational compounds, including:

-

Kinase Inhibitors: The benzoic acid moiety can serve as a key binding element in the hinge region of many protein kinases, which are important targets in cancer therapy.

-

Anti-inflammatory Agents: Derivatives of this acid have been explored as inhibitors of inflammatory enzymes and signaling pathways.

-

Agrochemicals: The unique substitution pattern can impart desirable properties for the development of novel herbicides and fungicides.[2]

Conclusion

While the specific historical "discovery" of this compound is not well-documented in readily accessible literature, its importance is firmly established through its recurrent appearance in patents and research focused on the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The synthetic routes presented in this guide, based on established chemical principles, provide a robust framework for its preparation. As the demand for sophisticated, fluorinated building blocks continues to grow, the efficient and scalable synthesis of this compound will remain a topic of significant interest for researchers and process chemists.

References

-

Protheragen. This compound. [Link]

-

Chemsrc. 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

-

PubChem. 2,4-Difluoro-5-methylbenzoic acid. [Link]

-

ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

- Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

- Google Patents. Method of preparing 2,4-difluoroaniline.

-

PubMed Central. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1266114-05-9|this compound|BLD Pharm [bldpharm.com]

- 5. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Benzoic Acids

Abstract